molecular formula C16H11BO3 B12497194 Naphtho[1,2-b]benzofuran-7-ylboronic acid

Naphtho[1,2-b]benzofuran-7-ylboronic acid

Cat. No.: B12497194
M. Wt: 262.1 g/mol
InChI Key: SLVPZMREUNSKLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-b]benzofuran-7-ylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to couple aryl halides with boronic acids . This method is favored for its efficiency and mild reaction conditions.

Another method involves the direct boronic acid functionalization of naphtho[1,2-b]benzofuran derivatives . This process typically requires the use of boronate esters and can be carried out under various conditions, including photochemical reactions .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction . This method is advantageous due to its high yield and the availability of starting materials. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[1,2-b][1]benzofuran-7-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)20-14/h1-9,18-19H

InChI Key

SLVPZMREUNSKLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C3=C(C4=CC=CC=C4C=C3)OC2=CC=C1)(O)O

Origin of Product

United States

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